molecular formula C18H14N4O4 B6011178 N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide

N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide

Cat. No. B6011178
M. Wt: 350.3 g/mol
InChI Key: WBKGPQUGBPWRKV-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide, also known as HNNM, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of nicotinic acid hydrazide and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antimicrobial, anticancer, and antitubercular activities. N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has also been investigated for its potential as an anti-inflammatory and antioxidant agent.

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes. N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Mycobacterium tuberculosis. N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been demonstrated to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. The compound has also been found to exhibit potent biological activities, making it a valuable tool for investigating various cellular processes. However, N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous systems. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research involving N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide. One potential area of investigation is the development of N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide-based drugs for the treatment of various diseases, including cancer and tuberculosis. The compound may also be used as a tool for investigating various cellular processes, such as apoptosis and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide and its potential applications in various research areas.
Conclusion:
In conclusion, N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide is a synthetic compound that has been found to exhibit potent biological activities. The compound has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide has been found to exhibit antimicrobial, anticancer, and antitubercular activities, as well as anti-inflammatory and antioxidant properties. While the compound has several advantages as a research tool, further studies are needed to fully elucidate its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide involves the reaction of 6-methylnicotinic acid hydrazide with 2-hydroxy-6-nitronaphthaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide. The purity of the synthesized compound can be improved by recrystallization and purification techniques.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-11-2-3-13(9-19-11)18(24)21-20-10-16-15-6-5-14(22(25)26)8-12(15)4-7-17(16)23/h2-10,23H,1H3,(H,21,24)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKGPQUGBPWRKV-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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